(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine
Description
The compound “(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine” is an oxime derivative characterized by a sulfanyl (S–) group at the 4-methylphenyl substituent and a nitro (–NO₂) group on the benzyloxy moiety. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its electronic properties and reactivity. Oximes are known for their roles in coordination chemistry, medicinal chemistry (e.g., as acetylcholinesterase reactivators), and as intermediates in synthetic pathways .
Properties
IUPAC Name |
(E)-2-methyl-2-(4-methylphenyl)sulfanyl-N-[(4-nitrophenyl)methoxy]propan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-4-10-17(11-5-14)24-18(2,3)13-19-23-12-15-6-8-16(9-7-15)20(21)22/h4-11,13H,12H2,1-3H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXASTQQIZEDCO-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NOCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine typically involves the following steps:
Formation of the Propylidene Chain: The initial step involves the formation of the propylidene chain through a reaction between 2-methylpropylidene and 4-methylphenylsulfanyl.
Attachment of the Nitrophenyl Group: The nitrophenyl group is then introduced through a nucleophilic substitution reaction, where the nitrophenylmethoxy group reacts with the intermediate compound formed in the first step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, or cell signaling, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include derivatives with variations in substituents, sulfur oxidation states, and aromatic groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Chlorine (in analogs) increases lipophilicity, improving membrane permeability but reducing polarity compared to nitro derivatives .
Sulfur Oxidation State :
- Sulfanyl (–S–) groups (as in the target compound) are prone to oxidation, forming sulfoxides or sulfones. This reactivity can be leveraged in prodrug designs .
- Sulfonyl (–SO₂–) derivatives (e.g., ) exhibit higher metabolic stability and are common in drugs like sulfonamides .
Biological Activity :
- Enamine and oxime derivatives (e.g., ) show antibacterial activity, likely due to imine tautomerism facilitating interactions with bacterial enzymes .
- Nitro groups are associated with cytotoxicity in some contexts, necessitating careful evaluation in drug development .
Structural Complexity :
- Pyrazole-containing analogs (e.g., ) introduce heterocyclic diversity, which can enhance binding specificity in drug-receptor interactions .
Biological Activity
(E)-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}[(4-nitrophenyl)methoxy]amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.42 g/mol. Its structure features a propylidene group with a sulfanyl and methoxy substitution, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of sulfonyl and nitrophenyl groups have been associated with inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anti-inflammatory Effects
Research has demonstrated that compounds containing similar functional groups can exhibit anti-inflammatory properties. For instance, studies involving Schiff bases have shown their effectiveness in inhibiting phospholipase A2 and protease enzymes, which are critical in inflammatory pathways. Such inhibition can lead to reduced inflammation in models of ulcerative colitis, suggesting potential therapeutic applications for inflammatory diseases .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings indicate that the compound may induce apoptosis in specific cancer cells, possibly through the activation of caspase pathways. This suggests a potential role in cancer therapy, although further research is needed to elucidate the exact mechanisms involved.
Case Studies
- Inflammatory Disease Model : In a study assessing the efficacy of related compounds in an acetic acid-induced colitis model in rats, certain derivatives showed significant protection against colitis symptoms, outperforming standard treatments like dexamethasone . This highlights the therapeutic potential of compounds similar to this compound in managing inflammatory conditions.
- Antimicrobial Activity : A comparative analysis of various sulfanyl-containing compounds revealed that those with nitrophenyl substitutions exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of substituent positioning on biological efficacy .
The biological activities observed can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory responses and microbial metabolism.
- Cell Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes or inhibiting cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
